molecular formula C11H18N2O B595585 5-Methyl-6-(pentyloxy)pyridin-3-amine CAS No. 1248447-14-4

5-Methyl-6-(pentyloxy)pyridin-3-amine

Cat. No.: B595585
CAS No.: 1248447-14-4
M. Wt: 194.278
InChI Key: KURWDYPBHSIXCS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-6-pentoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-4-5-6-14-11-9(2)7-10(12)8-13-11/h7-8H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWDYPBHSIXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=NC=C(C=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734399
Record name 5-Methyl-6-(pentyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248447-14-4
Record name 5-Methyl-6-(pentyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(pentyloxy)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid with a halogenated pyridine derivative . For example, 5-bromo-2-methylpyridin-3-amine can be reacted with pentyloxyboronic acid under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(pentyloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-6-(pentyloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(pentyloxy)pyridin-3-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyridines with Alkoxy Groups

6-Methoxy-5-methylpyridin-3-amine
  • CAS : 867012-70-2
  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Structural Difference : Methoxy group (shorter chain) at position 6 instead of pentyloxy.
  • Impact : Reduced lipophilicity (logP ~1.2 vs. ~3.5 for pentyloxy analog) limits bioavailability in hydrophobic environments .
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
  • CAS : 1249109-42-9
  • Molecular Formula : C₁₁H₁₁N₃O
  • Molecular Weight : 201.23 g/mol
  • Structural Difference : Bipyridine scaffold with methoxy on one pyridine ring.
  • Impact: Extended conjugation may enhance binding to aromatic receptors but reduces solubility compared to mono-pyridine derivatives .

Fluorinated Pyridine Derivatives

5-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine
  • CAS : 1261870-43-2
  • Molecular Formula : C₁₃H₁₁F₃N₂
  • Molecular Weight : 252.24 g/mol
  • Structural Difference : Trifluoromethylphenyl substituent at position 4.
  • Impact : Electron-withdrawing trifluoromethyl group increases metabolic stability and electronegativity, favoring interactions with electron-rich targets .
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine
  • CAS : 941606-51-5
  • Molecular Formula : C₇H₇F₃N₂O
  • Molecular Weight : 192.14 g/mol
  • Structural Difference : Trifluoromethyl and methoxy groups at positions 6 and 3.
  • Impact : Enhanced resistance to oxidative degradation but reduced basicity of the amine due to electron-withdrawing effects .

Alkyl-Substituted Pyridines

5-Methyl-6-(3-methylbutyl)pyridin-3-amine
  • CAS : 1863265-05-7
  • Molecular Formula : C₁₁H₁₈N₂
  • Molecular Weight : 178.27 g/mol
  • Structural Difference : Branched 3-methylbutyl chain at position 6.
  • Impact : Increased steric hindrance may reduce binding affinity compared to linear pentyloxy chains .

Heterocyclic Amine Derivatives

5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride
  • CAS : 1432680-07-3
  • Molecular Formula : C₁₁H₁₉Cl₂N₃
  • Molecular Weight : 264.19 g/mol
  • Structural Difference : Piperidine ring at position 6.
  • Impact : The cyclic amine improves aqueous solubility (as a hydrochloride salt) and may enhance CNS penetration .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Key Properties
This compound 1248447-14-4 C₁₁H₁₈N₂O 194.27 Pentyloxy, Methyl, Amine ~3.5 High lipophilicity, moderate solubility
6-Methoxy-5-methylpyridin-3-amine 867012-70-2 C₇H₁₀N₂O 138.17 Methoxy, Methyl, Amine ~1.2 Lower bioavailability
5-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine 1261870-43-2 C₁₃H₁₁F₃N₂ 252.24 Trifluoromethylphenyl, Methyl, Amine ~4.0 Enhanced metabolic stability
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine 941606-51-5 C₇H₇F₃N₂O 192.14 Trifluoromethyl, Methoxy, Amine ~2.8 Electron-withdrawing effects
5-Methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride 1432680-07-3 C₁₁H₁₉Cl₂N₃ 264.19 Piperidine, Methyl, Amine ~1.5 Improved solubility (salt form)

*Predicted logP values using ChemAxon software.

Key Research Findings

  • Lipophilicity Trends : Linear alkoxy chains (e.g., pentyloxy) significantly increase logP compared to methoxy or cyclic amines, impacting blood-brain barrier penetration .
  • Electron Effects : Trifluoromethyl groups enhance metabolic stability but reduce basicity of the amine, altering interaction with biological targets .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., piperidine derivative) improve solubility but may limit membrane permeability .

Biological Activity

5-Methyl-6-(pentyloxy)pyridin-3-amine is a compound of interest in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C12H17N
  • IUPAC Name: this compound
  • Molecular Weight: 189.27 g/mol

The presence of the pentyloxy group enhances lipophilicity, potentially improving its ability to cross biological membranes and interact with central nervous system targets.

The compound primarily interacts with neurotransmitter receptors, particularly those involved in the histaminergic and cholinergic systems. Research indicates that it may act as an antagonist at the histamine H3 receptor, which is implicated in various neurophysiological processes including appetite regulation and cognitive function.

Biological Activity

  • Histamine H3 Receptor Modulation
    • This compound has been shown to exhibit significant affinity for the histamine H3 receptor, a G-protein coupled receptor involved in the modulation of neurotransmitter release.
    • Studies indicate that compounds with similar structures can reduce food intake and alter neurotransmitter levels (e.g., histamine and noradrenaline) in animal models, suggesting a potential application in appetite regulation and metabolic disorders .
  • Cholinergic Activity
    • The compound may also influence cholinergic signaling pathways, which are critical for memory and learning processes. Its structural analogs have demonstrated acetylcholinesterase inhibitory activity, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

StudyFindings
Demonstrated that compounds similar to this compound reduced food intake in rats, indicating potential for appetite suppression.
Highlighted the importance of the pentyloxy group in enhancing bioactivity and metabolic stability of pyridine derivatives.
Investigated the pharmacological properties of related compounds, showing promising results in modulating H3 receptor activity.

Case Studies

  • Appetite Regulation in Rodent Models
    • In a controlled study, administration of this compound resulted in significant reductions in food consumption among test subjects over a five-day period. This effect was correlated with alterations in brain levels of histamine and noradrenaline, confirming its role as a modulator of appetite .
  • Cognitive Enhancement
    • Another study explored the cognitive-enhancing effects of similar compounds on models of Alzheimer's disease. The results indicated that these compounds could improve memory performance through their action on cholinergic pathways, although specific data on this compound remains limited .

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